molecular formula C7H14ClN3O B2803646 (3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride CAS No. 1807939-49-6

(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride

Katalognummer B2803646
CAS-Nummer: 1807939-49-6
Molekulargewicht: 191.66 g/mol
InChI-Schlüssel: WGYIFNDVOHVSLM-GEMLJDPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its physical appearance (solid, liquid, gas, color, etc.) and any unique characteristics .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods like X-ray crystallography to determine the structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .

Wirkmechanismus

If the compound is a drug or a biologically active compound, the mechanism of action refers to how it exerts its effect at the molecular level .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the hazards associated with it. It includes toxicity data, handling and storage conditions, and disposal methods .

Zukünftige Richtungen

This involves predicting or discussing potential future research directions or applications of the compound .

Eigenschaften

CAS-Nummer

1807939-49-6

Molekularformel

C7H14ClN3O

Molekulargewicht

191.66 g/mol

IUPAC-Name

(3aS,7aS)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C7H13N3O.ClH/c1-10-6-2-3-8-4-5(6)9-7(10)11;/h5-6,8H,2-4H2,1H3,(H,9,11);1H/t5-,6-;/m0./s1

InChI-Schlüssel

WGYIFNDVOHVSLM-GEMLJDPKSA-N

Isomerische SMILES

CN1[C@H]2CCNC[C@@H]2NC1=O.Cl

SMILES

CN1C2CCNCC2NC1=O.Cl

Kanonische SMILES

CN1C2CCNCC2NC1=O.Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.